Cas no 1806976-89-5 (4-Bromo-6-(chloromethyl)-3-(difluoromethyl)pyridine-2-methanol)
4-Bromo-6-(chloromethyl)-3-(difluoromethyl)pyridine-2-methanol Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromo-6-(chloromethyl)-3-(difluoromethyl)pyridine-2-methanol
-
- Inchi: 1S/C8H7BrClF2NO/c9-5-1-4(2-10)13-6(3-14)7(5)8(11)12/h1,8,14H,2-3H2
- InChI Key: LNYDJCYLHOEWBP-UHFFFAOYSA-N
- SMILES: BrC1C=C(CCl)N=C(CO)C=1C(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 187
- XLogP3: 1.7
- Topological Polar Surface Area: 33.1
4-Bromo-6-(chloromethyl)-3-(difluoromethyl)pyridine-2-methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029052942-250mg |
4-Bromo-6-(chloromethyl)-3-(difluoromethyl)pyridine-2-methanol |
1806976-89-5 | 97% | 250mg |
$969.60 | 2022-03-31 | |
| Alichem | A029052942-500mg |
4-Bromo-6-(chloromethyl)-3-(difluoromethyl)pyridine-2-methanol |
1806976-89-5 | 97% | 500mg |
$1,711.50 | 2022-03-31 | |
| Alichem | A029052942-1g |
4-Bromo-6-(chloromethyl)-3-(difluoromethyl)pyridine-2-methanol |
1806976-89-5 | 97% | 1g |
$3,158.80 | 2022-03-31 |
4-Bromo-6-(chloromethyl)-3-(difluoromethyl)pyridine-2-methanol Related Literature
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 4-Bromo-6-(chloromethyl)-3-(difluoromethyl)pyridine-2-methanol
4-Bromo-6-(chloromethyl)-3-(difluoromethyl)pyridine-2-methanol: A Comprehensive Overview
The compound 4-Bromo-6-(chloromethyl)-3-(difluoromethyl)pyridine-2-methanol, with the CAS number 1806976-89-5, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its complex structure, which includes a pyridine ring substituted with bromine, a chloromethyl group, a difluoromethyl group, and a hydroxymethanol moiety. The combination of these functional groups makes this compound a valuable tool in various research and industrial applications.
Recent studies have highlighted the potential of 4-Bromo-6-(chloromethyl)-3-(difluoromethyl)pyridine-2-methanol in drug discovery and development. Researchers have explored its role as a precursor in the synthesis of bioactive molecules, particularly those targeting specific enzymes or receptors. The presence of multiple halogen atoms (bromine and chlorine) in its structure enhances its reactivity, making it an ideal candidate for various substitution reactions. This property has been leveraged in the development of novel therapeutic agents with improved pharmacokinetic profiles.
In addition to its role in drug discovery, this compound has also been investigated for its potential in agrochemical applications. Its ability to act as an intermediate in the synthesis of pesticides and herbicides has been explored extensively. The difluoromethyl group, in particular, contributes to the compound's stability and bioavailability, making it suitable for use in environmentally friendly agricultural solutions.
The synthesis of 4-Bromo-6-(chloromethyl)-3-(difluoromethyl)pyridine-2-methanol involves a multi-step process that requires precise control over reaction conditions. Recent advancements in catalytic methods have enabled researchers to optimize the synthesis pathway, reducing production costs and improving yield. These improvements have made the compound more accessible for large-scale applications.
From a structural perspective, the pyridine ring serves as a versatile scaffold that allows for further functionalization. The hydroxymethanol group at position 2 introduces hydrophilic properties, enhancing the compound's solubility in polar solvents. This feature is particularly advantageous in pharmaceutical formulations where solubility is critical for drug delivery.
The latest research on this compound has also focused on its biodegradation pathways. Understanding how this molecule interacts with environmental systems is crucial for assessing its ecological impact. Studies have shown that under specific conditions, the compound undergoes rapid degradation, minimizing its persistence in the environment.
In conclusion, 4-Bromo-6-(chloromethyl)-3-(difluoromethyl)pyridine-2-methanol is a multifaceted compound with promising applications across various industries. Its unique structure and reactivity make it an invaluable tool for researchers and developers alike. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an even greater role in advancing scientific and technological frontiers.
1806976-89-5 (4-Bromo-6-(chloromethyl)-3-(difluoromethyl)pyridine-2-methanol) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)